1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azido-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c13-10-1-3-11(4-2-10)17-5-7-18(8-6-17)12(19)9-15-16-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKLZXUJGHRQIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine typically involves the following steps:
Formation of the Azidoacetyl Intermediate: This step involves the reaction of acetyl chloride with sodium azide to form azidoacetyl chloride.
Substitution Reaction: The azidoacetyl chloride is then reacted with 4-(4-fluorophenyl)piperazine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 1-(azidoacetyl)-4-(4-fluorophenyl)piperazine derivatives in combating biofilm-associated infections. For instance, a study synthesized novel triazole derivatives containing a piperazine ring through click chemistry, demonstrating significant antimicrobial activity against Candida auris and Staphylococcus aureus in both planktonic and biofilm states. The incorporation of the piperazine moiety was crucial for enhancing the physicochemical properties and improving oral bioavailability, indicating its promise in developing new antimicrobial agents .
Tyrosinase Inhibition
Another notable application involves the design and synthesis of compounds featuring the piperazine structure aimed at inhibiting tyrosinase, an enzyme implicated in hyperpigmentation disorders. Compounds derived from this compound exhibited competitive inhibition against tyrosinase from Agaricus bisporus, showing no cytotoxicity while effectively reducing melanin production in B16F10 cells. This suggests potential therapeutic applications in treating skin conditions related to excess pigmentation .
Synthetic Chemistry Applications
Synthesis of Complex Molecules
this compound serves as a versatile building block in synthetic organic chemistry. Its azide functional group allows for further modifications via click chemistry, facilitating the synthesis of diverse molecular architectures. This versatility is particularly valuable in drug discovery, where complex structures are often required to optimize biological activity and selectivity .
Precursor for Radiopharmaceuticals
The compound has also been explored for its potential use in radiochemistry. By utilizing click chemistry techniques, researchers have successfully incorporated this compound into radiolabeled compounds, enhancing their uptake and retention in biological systems. This application is particularly relevant for developing targeted therapies and diagnostic agents in oncology .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine involves its interaction with molecular targets in biological systems. The azido group can participate in click chemistry reactions, which are useful for labeling and tracking molecules in biological studies. The fluorophenyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy in medicinal applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The key structural variations among piperazine derivatives lie in their substituents at the 1- and 4-positions. Below is a comparative analysis of structurally related compounds:
Pharmacological and Biochemical Properties
- Enzyme Inhibition : Thiazolylhydrazone derivatives (e.g., compounds 3a–k) exhibit acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values in the micromolar range .
- Dopamine Transporter Affinity : GBR-12909 shows high selectivity for dopamine transporters (DAT), with Ki values <10 nM .
- Metabolic Stability: Fluorinated compounds like flunarizine demonstrate slower hepatic clearance compared to non-fluorinated analogs (e.g., cinnarizine), due to reduced cytochrome P450-mediated oxidation .
- Antipsychotic Activity: SC212 (ChEMBL1940410) has a Tanimoto similarity score of 0.19 to novel D2R ligands, indicating structural novelty and potent D2 receptor binding .
Key Research Findings and Data Tables
Table 1: Comparative Pharmacokinetic Data
*Estimated using fragment-based methods.
Discussion and Implications
This compound shares structural motifs with clinically relevant piperazine derivatives but is distinguished by its azidoacetyl group, enabling unique applications in targeted drug delivery and imaging. Compared to flunarizine and GBR-12909, its metabolic fate and receptor binding profiles remain underexplored, warranting further studies. The fluorophenyl group, common to many analogs, enhances bioavailability and target engagement, as seen in antihistamines (e.g., flunarizine) and antipsychotics (e.g., SC212) .
Biological Activity
1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an azido group and a fluorophenyl moiety attached to a piperazine ring. The compound's IUPAC name reflects its structural complexity, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHFNO |
| Molecular Weight | 249.25 g/mol |
| CAS Number | 1858250-34-6 |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with azidoacetyl chloride. This process can be optimized using various solvents and reaction conditions to enhance yield and purity.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The azido group can facilitate bioorthogonal reactions, making it a valuable tool in drug design and development.
Enzyme Inhibition
Research indicates that compounds structurally related to this compound exhibit inhibitory effects on key enzymes involved in various physiological processes. For instance, piperazine derivatives have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's disease .
Study on Acetylcholinesterase Inhibition
A study examined a series of piperazine derivatives, including those similar to this compound, for their efficacy as AChE inhibitors. The results demonstrated significant inhibition compared to standard drugs like neostigmine, highlighting the potential of these compounds in treating cognitive disorders .
Monoamine Oxidase Inhibition
Another investigation focused on the monoamine oxidase (MAO) inhibitory activity of related compounds. The results indicated that certain derivatives showed potent inhibition against MAO-B, suggesting their potential use in managing neurodegenerative conditions such as Parkinson's disease .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest favorable absorption and distribution characteristics. Toxicity assessments indicate that related compounds exhibit low toxicity levels in vitro, which is promising for further development .
Q & A
Q. What are the standard synthetic routes for 1-(Azidoacetyl)-4-(4-fluorophenyl)piperazine, and how can reaction conditions be optimized?
The synthesis typically involves functionalizing the piperazine core with azidoacetyl and 4-fluorophenyl groups. A key strategy is leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce the azidoacetyl moiety, as seen in analogous triazole syntheses . Optimization steps include:
- Catalyst selection : Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) to enhance reaction efficiency.
- Solvent system : Employ a H₂O:DCM (1:2) biphasic system to improve solubility and phase separation.
- Monitoring : Track progress via TLC (hexane:ethyl acetate, 1:2) and purify using silica gel chromatography (ethyl acetate:hexane, 1:8).
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Characterization relies on:
- Spectral analysis : IR for azide (≈2100 cm⁻¹) and carbonyl (≈1650 cm⁻¹) groups; ¹H/¹³C NMR for piperazine ring protons (δ 2.5–3.5 ppm) and fluorophenyl aromatic signals (δ 6.8–7.2 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Chromatography : TLC for purity assessment and HPLC for quantitative analysis .
Q. How can researchers assess the biological activity of this compound in anticancer research?
Standard assays include:
- Cytotoxicity screening : Use MTT or SRB assays on cancer cell lines (e.g., MDA-MB-231) to evaluate IC₅₀ values .
- Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays.
- Molecular docking : Predict interactions with targets like CDC25B or 5-HT receptors using AutoDock or Schrödinger .
Advanced Research Questions
Q. How does the azidoacetyl moiety influence the compound's reactivity and potential for further derivatization?
The azido group enables bioorthogonal reactions, such as:
- CuAAC : React with alkynes to form triazole derivatives for SAR studies .
- Staudinger ligation : Conjugate with phosphine-modified biomolecules for targeted delivery.
- Photolability : UV irradiation can release active species (e.g., nitrenes) for prodrug activation.
Comparative studies with chloroacetyl analogs (e.g., 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine) suggest azido derivatives exhibit enhanced stability and modularity in nucleophilic substitutions .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for piperazine derivatives?
Address discrepancies through:
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding.
- Structural modifications : Introduce β-cyclodextrin complexes to improve solubility and reduce toxicity, as seen in modified piperazines with retained antiplatelet activity .
- In vivo imaging : Use radiolabeled analogs (e.g., ¹⁸F-fluorophenyl) to track biodistribution.
Q. How does the position and nature of substituents on the piperazine ring affect target selectivity?
Substituent orientation critically modulates receptor binding:
- Fluorophenyl group : The para-fluorine enhances electron-withdrawing effects, improving 5-HT₁A/2A receptor affinity .
- Azidoacetyl vs. methylpiperazine : Substituent position (e.g., 4-methylpiperazine in PLpro inhibitors) significantly impacts activity; 4-substituted derivatives show higher target engagement than 2- or 3-substituted analogs .
- Conformational analysis : DFT calculations reveal coplanar aryl-piperazine conformations optimize π-π stacking with receptor pockets .
Q. What computational methods are used to predict the interaction of this compound with biological targets?
Advanced workflows include:
- Molecular dynamics (MD) simulations : Simulate binding stability with GROMACS or AMBER.
- Topology-constrained generative models : Design analogs with optimized PLpro inhibitory activity by screening virtual libraries .
- CoMFA/CoMSIA : Generate 3D-QSAR models to map steric/electrostatic requirements for CDC25B inhibition .
Methodological Considerations
- Data contradiction analysis : Compare SAR trends across studies. For example, β-cyclodextrin-modified piperazines show reduced toxicity but lower activity, necessitating balanced design .
- Experimental design : Prioritize high-content screening (e.g., phenotypic assays) alongside target-specific assays to capture polypharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
